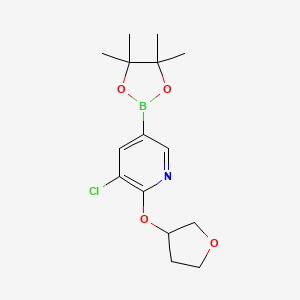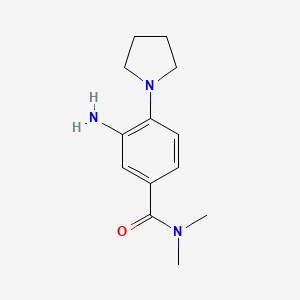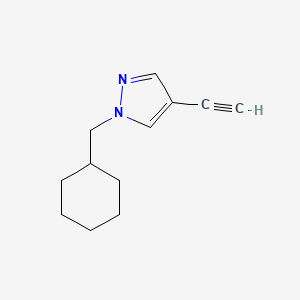
3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-((tétrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine est un composé organique complexe qui a suscité l'intérêt dans divers domaines de la recherche scientifique. Ce composé présente un cycle pyridine substitué par un groupe chloro, un éther de tétrahydrofuran-3-yl et un groupe dioxaborolan-2-yl. Sa structure unique en fait un intermédiaire précieux en synthèse organique et un candidat potentiel pour diverses applications en chimie, biologie et industrie.
Méthodes De Préparation
La synthèse de 3-Chloro-2-((tétrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du cycle pyridine : En partant d'un précurseur de pyridine approprié, le groupe chloro est introduit par substitution électrophile.
Introduction de l'éther de tétrahydrofuran-3-yl : Cette étape implique la réaction du dérivé de pyridine avec le tétrahydrofurane dans des conditions spécifiques pour former la liaison éther.
Formation du groupe dioxaborolan-2-yl :
Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour améliorer le rendement et la pureté, ainsi que l'utilisation de catalyseurs et de conditions de réaction spécifiques pour rationaliser le processus.
Analyse Des Réactions Chimiques
3-Chloro-2-((tétrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs courants pour produire des dérivés réduits.
Substitution : Le groupe chloro peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactions de couplage : Le groupe dioxaborolan-2-yl le rend approprié pour les réactions de couplage de Suzuki-Miyaura, formant des liaisons carbone-carbone avec divers halogénures d'aryle ou de vinyle.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des réactifs de couplage comme les catalyseurs au palladium. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
3-Chloro-2-((tétrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine a plusieurs applications en recherche scientifique :
Chimie : Il sert d'intermédiaire dans la synthèse de molécules organiques complexes et de produits pharmaceutiques.
Biologie : Le composé peut être utilisé dans l'étude des voies biologiques et comme sonde dans les tests biochimiques.
Industrie : Il est utilisé dans la production de matériaux avancés et comme élément constitutif en chimie des polymères.
Mécanisme d'action
Le mécanisme d'action de 3-Chloro-2-((tétrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe chloro et le groupe dioxaborolan-2-yl jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut agir comme un ligand, formant des complexes avec des ions métalliques, ou comme un substrat dans les réactions enzymatiques, influençant diverses voies biochimiques.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-((tetrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The chloro group and dioxaborolan-2-yl group play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, forming complexes with metal ions, or as a substrate in enzymatic reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Les composés similaires à 3-Chloro-2-((tétrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine comprennent :
3-Chloro-2-((tétrahydrofuran-3-yl)oxy)-5-bromopyridine : Structure similaire mais avec un atome de brome au lieu du groupe dioxaborolan-2-yl.
2-((Tétrahydrofuran-3-yl)oxy)-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine : Manque le groupe chloro.
3-Chloro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine : Manque le groupe éther de tétrahydrofuran-3-yl.
Propriétés
Formule moléculaire |
C15H21BClNO4 |
|---|---|
Poids moléculaire |
325.6 g/mol |
Nom IUPAC |
3-chloro-2-(oxolan-3-yloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H21BClNO4/c1-14(2)15(3,4)22-16(21-14)10-7-12(17)13(18-8-10)20-11-5-6-19-9-11/h7-8,11H,5-6,9H2,1-4H3 |
Clé InChI |
ZWRVGWBZDVWGPJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC3CCOC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)


![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)



![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)



